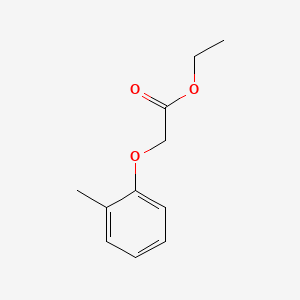

Ethyl (2-methylphenoxy)acetate

Description

Contextualization within Phenoxyacetate (B1228835) Chemistry

Phenoxyacetates are a broad class of chemical compounds derived from phenoxyacetic acid. jetir.org This parent molecule consists of a phenyl group linked to a carboxylic acid through an ether bond. The versatility of the phenoxyacetate structure allows for a wide range of derivatives to be synthesized through substitution on the phenyl ring or modification of the carboxylic acid group. jetir.orgpatsnap.com These modifications can significantly influence the compound's chemical and biological properties.

Ethyl (2-methylphenoxy)acetate is a specific ester of (2-methylphenoxy)acetic acid. The "ethyl" designation indicates the presence of an ethyl group attached to the carboxylate, while the "(2-methylphenoxy)" part of the name specifies a methyl group at the second position of the phenyl ring. This particular arrangement of functional groups gives this compound its unique characteristics and potential applications. ontosight.ainih.gov

Historical Perspectives on Phenoxyacetate Research and Development

The study of phenoxyacetic acids and their derivatives has a rich history, particularly in the field of agriculture. scielo.br Research dating back to the 1940s revealed that certain substituted phenoxyacetic acids possess plant growth-regulating properties. core.ac.uk Notably, compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) were among the first synthetic auxinic herbicides developed, revolutionizing weed control in agriculture. scielo.br

This early work laid the foundation for extensive research into the synthesis and biological activity of a vast number of phenoxyacetate analogues. Scientists discovered that by altering the substituents on the phenyl ring, they could create compounds with selective herbicidal activity, targeting specific weed species while leaving crops unharmed. core.ac.uk The initial focus was on chlorinated derivatives, but subsequent research has explored a wide array of other functional groups to modulate the compounds' efficacy and spectrum of activity. jetir.orgscielo.br The development of phenoxyacetate herbicides marked a significant milestone in agricultural chemistry, and research in this area continues to this day. nih.govufes.br

Current Research Landscape and Significance of this compound and its Analogues

Contemporary research on this compound and its analogues extends beyond their historical use as herbicides. While their role in agriculture remains a key area of investigation, with studies exploring new derivatives for improved herbicidal efficacy and selectivity, the unique chemical scaffold of phenoxyacetates has also attracted interest in medicinal chemistry and materials science. jetir.orgnih.govontosight.ai

Recent studies have focused on synthesizing novel phenoxyacetic acid derivatives and evaluating their potential as therapeutic agents. nih.govmdpi.com For instance, researchers have designed and synthesized phenoxyacetic acid derivatives that exhibit anti-inflammatory, and antimycobacterial properties. nih.govmdpi.com The ability to modify the phenoxyacetate structure allows for the fine-tuning of its biological activity, making it a versatile platform for drug discovery. For example, the introduction of different functional groups can influence how the molecule interacts with biological targets like enzymes and receptors. mdpi.comontosight.ai

Furthermore, the exploration of phenoxyacetate analogues has led to the development of compounds with potential applications in other areas. Some phenoxyacetates have been investigated for their insecticidal properties. ontosight.ai The core structure is also used as a building block in the synthesis of more complex molecules with desired functionalities. mdpi.com The ongoing research into this compound and its relatives underscores the continued importance of this class of compounds in advancing various scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFQSFIBSJPLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239881 | |

| Record name | Ethyl (2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93917-68-1 | |

| Record name | Ethyl 2-(2-methylphenoxy)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93917-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-methylphenoxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093917681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2-methylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2-methylphenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Aspects of Ethyl 2 Methylphenoxy Acetate Production

Established Synthetic Pathways for Ethyl (2-methylphenoxy)acetate

The synthesis of this compound, a member of the phenoxyacetate (B1228835) family, is primarily achieved through well-established organic reactions. These methods, including esterification, alkylation, and base-catalyzed approaches, form the foundation of its production.

Esterification Reactions in Phenoxyacetate Synthesis

Esterification is a fundamental process for producing phenoxyacetates. This typically involves the reaction of a phenoxyacetic acid with an alcohol in the presence of an acid catalyst. sciencemadness.orggoogle.com A common approach is the Fischer esterification, where (2-methylphenoxy)acetic acid is reacted with ethanol (B145695) using a strong acid catalyst like sulfuric acid. sciencemadness.org The reaction is often heated under reflux with a Dean-Stark apparatus to remove the water formed, which drives the equilibrium towards the formation of the ethyl ester product. sciencemadness.org

Another variation involves the Steglich esterification, which is a milder method suitable for sensitive substrates. researchgate.net This technique utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation from the carboxylic acid and alcohol at room temperature. researchgate.net

The general scheme for the synthesis of the precursor, (2-methylphenoxy)acetic acid, involves the reaction of a phenol (B47542) (in this case, o-cresol) with chloroacetic acid in an alkaline medium. ajol.infobartleby.com The resulting phenoxyacetic acid can then be esterified to yield the desired ethyl ester. google.comsmolecule.com

Alkylation and Acylation Strategies

Alkylation and acylation reactions, particularly the Williamson ether synthesis, represent a key strategy for forming the ether linkage in phenoxyacetates. wikipedia.orgmasterorganicchemistry.comlibretexts.org This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of sodium 2-methylphenoxide with ethyl chloroacetate (B1199739). rsc.org The phenoxide is generated in situ by treating 2-methylphenol (o-cresol) with a base like sodium hydroxide (B78521) or sodium hydride. bartleby.comyoutube.com

The Williamson ether synthesis is subject to the typical constraints of SN2 reactions, favoring primary alkyl halides to avoid competing elimination reactions. libretexts.org

Friedel-Crafts reactions, while more commonly associated with the substitution on aromatic rings, can also be conceptually considered in the broader context of alkylation and acylation. byjus.comchadsprep.comlibretexts.org However, the direct Friedel-Crafts acylation of a phenol to introduce the acetate (B1210297) moiety is less common for this specific synthesis compared to the Williamson ether synthesis pathway.

Base-Catalyzed Approaches (e.g., utilizing potassium carbonate)

Base catalysis plays a crucial role in several synthetic routes for phenoxyacetates. Potassium carbonate (K₂CO₃) is a commonly used weak inorganic base in these syntheses. gold-chemistry.orgresearchgate.net It is particularly effective in the alkylation of phenols, a key step in forming the ether linkage. researchgate.net

In a typical procedure, 2-methylphenol is heated with ethyl chloroacetate in a solvent like acetone (B3395972), with anhydrous potassium carbonate serving as the base. rsc.org The potassium carbonate facilitates the deprotonation of the phenol to form the phenoxide nucleophile, which then attacks the ethyl chloroacetate. rsc.orgresearchgate.net This method offers advantages such as being relatively mild and avoiding the use of stronger, more hazardous bases. scispace.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). rsc.org

The use of different bases can influence the reaction outcome. For instance, stronger bases like cesium carbonate have also been shown to be effective, sometimes leading to higher yields or faster reaction times. rsc.org

Advanced Synthetic Approaches and Process Optimization

In recent years, the focus of chemical synthesis has shifted towards developing more efficient and environmentally friendly methods. This has led to the exploration of advanced synthetic strategies for producing compounds like this compound.

Green Chemistry Principles in Phenoxyacetate Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comacs.org These principles are increasingly being applied to the synthesis of phenoxyacetates. gcsu.eduresearchgate.net

Key areas of focus include:

Safer Solvents and Auxiliaries : Efforts are being made to replace hazardous solvents with greener alternatives or to conduct reactions under solvent-free conditions. gcsu.eduskpharmteco.com

Catalysis : The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller amounts and can often be recycled. yale.edu For esterification, solid acid catalysts like aluminum phosphate (B84403) molecular sieves are being explored as replacements for corrosive liquid acids like sulfuric acid. google.com This reduces waste and equipment corrosion. google.com

Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Use of Renewable Feedstocks : While not yet widely implemented for this specific compound, a long-term goal of green chemistry is to utilize renewable starting materials. yale.edu

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org

Reactivity and Chemical Transformations of the this compound Scaffold

The this compound molecule, while stable, possesses reactive sites that allow for a variety of chemical transformations. The ester functional group and the aromatic phenoxy ring are the primary locations for such reactions. These transformations are crucial for modifying the compound's properties for various applications. The phenoxyacetate moiety is known to be robust under many harsh reaction conditions, allowing for selective transformations on the aryl system without affecting the side chain. iucr.org

Nucleophilic Substitution Reactions of Phenoxyacetate Esters

Nucleophilic substitution reactions are a key class of transformations for phenoxyacetate esters, enabling the introduction of various functional groups onto the molecule. These reactions typically involve the displacement of a leaving group by a nucleophile.

One of the most significant applications of nucleophilic substitution in this context is the reaction between a substituted phenoxide ion and an α-haloester, such as ethyl bromoacetate (B1195939). ias.ac.in The kinetics of the reaction between substituted phenoxyacetate ions and ethyl bromoacetate have been studied in a 90% aqueous acetone solution. The reaction follows second-order kinetics, being first order in each reactant. ias.ac.in The rate of this bimolecular nucleophilic substitution is influenced by the electronic nature of the substituents on the phenoxyacetate ion. Electron-releasing groups accelerate the reaction, while electron-withdrawing groups retard it. ias.ac.in This is because electron-releasing groups increase the nucleophilicity of the phenoxyacetate ion. The reaction shows a good correlation with the Hammett equation, with a reaction constant (ρ) of -0.242 at 40°C, indicating the development of a positive charge in the transition state. ias.ac.in The entropy of activation for these reactions is negative, which is expected for a bimolecular reaction where the transition state is more ordered and sterically crowded than the reactants. ias.ac.in

Microwave-assisted synthesis has been shown to be a highly efficient method for carrying out nucleophilic substitution reactions to produce phenoxyacetate esters. For instance, the reaction of sodium azophenate with sodium chloroacetate under solvent-free microwave irradiation can achieve yields greater than 90% in just 5-6 minutes. smolecule.com This is a significant improvement over conventional heating methods, which may only yield 42-48% over 3.5 hours due to competing hydrolysis side reactions. smolecule.com The efficiency of microwave heating is attributed to the effective absorption of microwave energy by the polar reaction medium, which accelerates the rate of nucleophilic substitution. smolecule.com

Table 1: Kinetic Data for the Reaction of Ethyl Bromoacetate with Substituted Phenoxyacetate Ions ias.ac.in

| Substituent in Phenoxyacetate Ion | Rate Constant (10³k₂ M⁻¹sec⁻¹) at 25°C |

| H | 2.11 |

| p-CH₃ | 2.50 |

| m-CH₃ | 2.25 |

| p-Cl | 1.65 |

| m-Cl | 1.50 |

| p-NO₂ | 1.05 |

Data sourced from a study on the kinetics of the reaction in 90% aqueous acetone. ias.ac.in

Hydrolysis and Ester Cleavage Reactions

The ester functional group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. libretexts.orgucalgary.ca This reaction can be catalyzed by either acid or base and is a fundamental transformation of esters. ucalgary.calibretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of a dilute acid, such as hydrochloric or sulfuric acid, and an excess of water, esters undergo hydrolysis when heated under reflux. chemguide.co.uk This reaction is reversible, and the position of the equilibrium is dictated by the concentrations of reactants and products. libretexts.orgchemguide.co.uk To drive the reaction towards completion and maximize the yield of the carboxylic acid and alcohol, a large excess of water is typically used. chemguide.co.uk

The mechanism of acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. libretexts.orgucalgary.ca A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.orgucalgary.ca Following a proton transfer, the alcohol moiety is eliminated as a leaving group, and subsequent deprotonation of the resulting protonated carboxylic acid yields the final products. libretexts.orgucalgary.ca

Base-Promoted Hydrolysis (Saponification):

Hydrolysis of esters can also be achieved using a dilute alkali, such as sodium hydroxide solution, in a process known as saponification. ucalgary.cachemguide.co.uk This method offers two significant advantages over acid-catalyzed hydrolysis: the reaction is irreversible, and the products are generally easier to separate. chemguide.co.uk The reaction is carried out by heating the ester under reflux with the aqueous alkali. chemguide.co.uk

The mechanism of base-promoted hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the alkoxide as a leaving group and forming the carboxylic acid. ucalgary.ca In the basic medium, the carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a carboxylate salt. libretexts.orgucalgary.ca An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. ucalgary.ca

Table 2: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis ucalgary.calibretexts.orgchemguide.co.uk

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Catalyst/Reagent | Dilute acid (e.g., H₂SO₄, HCl) | Dilute base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible | Irreversible |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Mechanism | Activation by protonation, nucleophilic attack by water | Nucleophilic attack by hydroxide ion |

| Reaction Conditions | Heat under reflux with excess water | Heat under reflux |

Oxidative Transformations of the Phenoxy Moiety

The phenoxy moiety of this compound can undergo oxidative transformations, although the phenoxyacetate group itself is generally robust towards various reaction conditions. iucr.org The presence of the alkoxy side chain can be beneficial for certain oxidative reactions, particularly those involving strong Lewis acids. iucr.orgiucr.org

The specific oxidative reactions depend on the other substituents present on the aromatic ring. For instance, if a bromomethyl group is present on the phenoxy ring, it can be oxidized to an aldehyde. vulcanchem.com Similarly, a hydroxyimino group attached to the phenyl ring can be oxidized to a nitro group.

A notable oxidative reaction involving the phenoxy moiety is the Baeyer-Villiger oxidation. This reaction involves the oxidation of a ketone to an ester. In the context of phenoxyacetate synthesis, a precursor containing a ketone group on the phenoxy ring, such as methyl (4-acetyl-2-methylphenoxy)acetate, can be oxidized to the corresponding acetate ester. google.com This transformation is typically carried out using a peroxyacid, like meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents such as sodium perborate (B1237305). google.com For example, methyl (4-acetyl-2-methylphenoxy)acetate can be converted to methyl (4-acetoxy-2-methyl-phenoxy)acetate by treatment with sodium perborate monohydrate in acetic acid. google.com

Table 3: Examples of Oxidative Transformations on Substituted Phenoxyacetates

| Starting Material | Oxidizing Agent(s) | Product |

| Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate vulcanchem.com | Not specified | Ethyl 2-(2-bromo-6-formylphenoxy)acetate |

| Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate | Not specified | Ethyl 2-(3-nitrophenoxy)acetate |

| Methyl (4-acetyl-2-methylphenoxy)-acetate google.com | Sodium perborate monohydrate, Acetic acid | Methyl (4-acetoxy-2-methyl-phenoxy)-acetate |

Biological Activities and Pharmacological Potential of Ethyl 2 Methylphenoxy Acetate and Its Derivatives

Antimicrobial Efficacy Investigations

The antimicrobial potential of ethyl (2-methylphenoxy)acetate derivatives has been extensively investigated, with studies demonstrating a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Studies

Derivatives of (2-methylphenoxy)acetate have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. molaid.com The introduction of different functional groups onto the core structure significantly influences their potency and spectrum of activity.

For instance, a derivative, ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate, has shown effectiveness against common pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). In one study, the minimum inhibitory concentration (MIC) for this compound was reported as 32 μg/mL against Staphylococcus aureus and 64 μg/mL against Escherichia coli. Further research into acetamide (B32628) derivatives bearing a 2-methylphenyl group identified it as a potent growth inhibitor of several bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. tjpr.org

Similarly, azomethine derivatives synthesized from 2-formylphenoxyacetic acid displayed good antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing efficacy nearly equal to the standard antibiotic, Ciprofloxacin. nih.govresearchgate.net The antibacterial action of these compounds is thought to involve mechanisms such as the disruption of the bacterial cell wall or interference with critical metabolic pathways.

Below is a data table summarizing the antibacterial activity of selected derivatives.

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings (e.g., MIC) |

| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | Staphylococcus aureus | MIC: 32 μg/mL |

| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | Escherichia coli | MIC: 64 μg/mL |

| Acetamide derivative with 2-methylphenyl group | Salmonella typhi | MIC: 10.63±0.97 µM tjpr.org |

| Acetamide derivative with 2-methylphenyl group | Escherichia coli | MIC: 10.31±1.00 µM tjpr.org |

| Acetamide derivative with 2-methylphenyl group | Pseudomonas aeruginosa | MIC: 10.45 ± 0.94 µM tjpr.org |

| Acetamide derivative with 2-methylphenyl group | Bacillus subtilis | MIC: 11.77±5.00 µM tjpr.org |

| Thymol derivative (Compound 3i) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 50.0 µM nih.gov |

| Thymol derivative (Compound 3i) | Pseudomonas aeruginosa | MIC: 12.5 µM nih.gov |

Antifungal Studies

In addition to their antibacterial properties, derivatives of this compound have shown promise as antifungal agents. smolecule.com The structural modifications that enhance antibacterial activity often contribute to antifungal efficacy as well.

Studies have shown that compounds like ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate are active against the pathogenic yeast Candida albicans, with a minimum inhibitory concentration (MIC) of 0.0048 mg/mL. Research on hydrazone and 4-thiazolidinone (B1220212) derivatives synthesized from m-cresol (B1676322) demonstrated considerable activity against several pathogenic fungi, including Candida albicans, Candida parapsilosis, and Candida krusei. researchgate.net One specific derivative, N'-[(3,5-dichlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide, showed antifungal activity against Candida krusei that was comparable to the standard drug fluconazole (B54011). researchgate.net

The antifungal activity of these derivatives is often attributed to their ability to disrupt fungal cell membranes or inhibit essential enzymes. nih.gov For example, isobutyrophenone (B147066) derivatives have been found to exhibit potent inhibition against class II fructose-1,6-bisphosphate aldolase, a key enzyme in fungal metabolism. nih.gov

The table below presents findings from antifungal studies on related derivatives.

| Compound/Derivative Class | Fungal Strain(s) | Key Findings (e.g., MIC/EC50) |

| Ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate | Candida albicans | MIC: 0.0048 mg/mL |

| N'-[(3,5-dichlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide | Candida krusei | Activity comparable to fluconazole researchgate.net |

| 2-bromo-3-hydroxy-4-isobutyryl-6-methylphenyl 2-chloroacetate | Various fungal pathogens | EC50 values ranging from 1.22 to 39.94 μg/mL nih.gov |

| Ethyl acetate (B1210297) extracts from Capsicum chinense | Sclerotinia sclerotiorum, Rhizopus stolonifer, Colletotrichum gloeosporioides | High inhibition of mycelial growth at 100µL and 200µL doses nih.gov |

Anti-inflammatory Response Modulation

The modulation of inflammatory responses is another significant biological activity attributed to this compound and its derivatives. ontosight.aievitachem.com These compounds have been investigated for their ability to interact with key components of the inflammatory cascade. smolecule.com

Cyclooxygenase Enzyme Modulation

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins. Derivatives of phenoxy acetic acid have been specifically designed and evaluated as selective COX-2 inhibitors. mdpi.com

In one study, several phenoxy acetic acid derivatives displayed potent inhibitory effects against the COX-2 isozyme, with IC50 values ranging from 0.06 to 0.09 μM, which is comparable to the selective COX-2 inhibitor celecoxib (B62257) (IC50 = 0.05 ± 0.02 μM). mdpi.com Some of these compounds also demonstrated high selectivity for COX-2 over COX-1, with selectivity indices (SI) reaching up to 133.34. mdpi.com The presence of an acetamide group in certain derivatives is thought to favor anti-inflammatory applications through COX inhibition. Furthermore, compounds such as 1,5-diarylpyrrol-3-acetic esters have been identified as highly selective COX-2 inhibitors with significant in vivo anti-inflammatory activity. unina.it

The table below summarizes the COX inhibitory activity of selected derivatives.

| Compound/Derivative Class | Enzyme Target | Key Findings (e.g., IC50, % Inhibition) |

| Phenoxy acetic acid derivatives (5d–f, 7b, 10c–f) | COX-2 | IC50: 0.06 ± 0.01 to 0.09 ± 0.01 μM mdpi.com |

| Phenoxy acetic acid derivatives (5c, 5d, 5f) | COX-2 | High selectivity (SI = 111.53–133.34) mdpi.com |

| Pyrimidine (B1678525) derivatives (5 and 6) | COX-2 | IC50: 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol rsc.org |

| Ethyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-fluorophenyl]-1H-pyrrol-3-acetate (1d) | COX-2 | Potent and selective inhibition unina.it |

Other Inflammatory Pathway Interactions

Beyond direct COX inhibition, derivatives of this compound can modulate other inflammatory pathways. Research suggests that these compounds can inhibit the production of various pro-inflammatory mediators.

For example, studies on phenoxy acetic acid derivatives showed they could significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) by up to 64.88% and Prostaglandin E2 (PGE-2) by up to 60.58%. mdpi.com Similarly, certain pyrimidine derivatives have been found to inhibit not only PGE2 but also other inflammatory mediators like inducible nitric oxide synthase (iNOS), TNF-α, and nuclear factor κB (NF-κB). rsc.org Ethyl acetate extracts from natural sources have also demonstrated the ability to suppress levels of pro-inflammatory cytokines such as TNF-α, Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in vivo. nih.gov

Antioxidant Properties and Oxidative Stress Mitigation

A number of this compound derivatives have been investigated for their antioxidant capabilities, which involve scavenging free radicals and mitigating oxidative stress. smolecule.commolaid.com The presence of specific functional groups, such as a mercapto (-SH) group, is thought to contribute to this activity. cymitquimica.com

The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging tests. scielo.br For instance, ethyl 2-(2-methoxy-4-methylphenoxy)acetate has been shown to scavenge free radicals, which contributes to cellular protection against oxidative stress. smolecule.com

Various classes of derivatives, including those with triazole, hydrazone, and semicarbazone scaffolds, have demonstrated moderate to potent antioxidant activity. scielo.brnih.govijpsdronline.com In one study, a triazole derivative, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, was found to have a DPPH radical scavenging activity 1.13 times higher than that of the standard antioxidant, ascorbic acid. nih.gov The antioxidant activity is often linked to the molecule's ability to donate a hydrogen atom or an electron to stabilize free radicals. walshmedicalmedia.com

The table below highlights the antioxidant activity of some derivatives.

| Compound/Derivative Class | Assay | Key Findings (% Inhibition, EC50) |

| Ethyl 2-(2-methoxy-4-methylphenoxy)acetate | Free radical scavenging | Contributes to cellular protection smolecule.com |

| Ethyl 2-(4-((4-formyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl) acetate | DPPH & ABTS | Highest antioxidant capacity in its series (EC50 = 75.5 µg/mL) scielo.br |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | DPPH | 1.13 times higher activity than ascorbic acid nih.gov |

| Carvacrol derivatives (6g and 6h) | DPPH | % Inhibition: 57.13% and 57.71% hilarispublisher.com |

Anticancer and Antitumor Research

Ethyl phenoxyacetate (B1228835) derivatives have emerged as a class of compounds with significant potential in anticancer and antitumor research. iucr.orgresearchgate.net The core structure of phenoxyacetic acid is a key component in various drug classes, including those with anticancer properties. jetir.org The versatility of the phenoxyacetate scaffold allows for the synthesis of numerous derivatives with a range of biological activities.

Research into related structures further supports the potential of this chemical class. For instance, ethyl acetate fractions of certain natural products containing polyphenolic components have been shown to significantly inhibit the proliferation of cancer cells, such as HepG2, and induce apoptosis. researchgate.net The mechanism of action often involves the induction of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are key regulators of apoptosis. researchgate.net

Furthermore, studies on various synthetic derivatives have highlighted their cytotoxic activities against different cancer cell lines. For example, certain pyridine-thiazole compounds have shown promising anticancer activity against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. researchgate.net The investigation of hydrazone derivatives, such as Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate, also points towards potential antimicrobial and anticancer properties that warrant further exploration. evitachem.com The structural features of these derivatives, including the presence of specific substituent groups, are thought to be crucial for their interaction with biological targets and their resulting anticancer effects. evitachem.comresearchgate.net

| Compound/Derivative Class | Activity | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl phenoxyacetate derivatives | Anticancer, Antitumor | Not specified | Identified as having potential anticancer and antitumor properties. | iucr.orgresearchgate.net |

| Polyphenol-enriched ethyl acetate fractions | Antiproliferative, Apoptotic | HepG2 | Inhibited cell proliferation and induced apoptosis through ROS-mediated pathways. | researchgate.net |

| Pyridine-thiazole compounds | Anticancer | MCF-7, HepG2 | Showed promising activity against breast and liver cancer cell lines. | researchgate.net |

| Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate | Potential Anticancer | Not specified | Recognized for potential biological activities, including anticancer effects. | evitachem.com |

Plant Growth Regulation Activities

Phenoxyacetic acid and its derivatives are well-established as potent plant growth regulators. unishivaji.ac.in The parent compound, phenoxyacetic acid, is known to function as a plant growth retardant. nih.gov This class of compounds, which includes the widely used herbicide 2,4-D, is utilized for the control of weeds, particularly in cereal crops and lawns. unishivaji.ac.in

The biological activity of these compounds is closely linked to their chemical structure. For example, the introduction of substituents such as halogens or methyl groups onto the phenoxy ring can significantly influence their efficacy in promoting or inhibiting plant growth. unishivaji.ac.inchula.ac.th Research has shown that phenoxyacetic acid derivatives can act as synthetic auxins, a class of phytohormones that control plant growth and development. au.dk They are transported within the plant by specific proteins, such as PIN-FORMED auxin transporters, which are crucial for their distribution and herbicidal action. au.dk

Studies have demonstrated that various substituted phenoxyacetic acids and their esters, including ethyl esters, can either promote root growth or inhibit weed growth. chula.ac.th For instance, certain N-(2,4-dichlorophenoxyacetyl)-amino acids have shown significant root growth promotion, while other derivatives have displayed potent herbicidal activity against specific weeds. chula.ac.th The ester forms of these acids are often oil-soluble, which makes them suitable for formulation as herbicides with emulsifying agents. unishivaji.ac.in

| Compound/Derivative Class | Type of Activity | Key Findings | Reference |

|---|---|---|---|

| Phenoxyacetic acids | Herbicidal, Plant Growth Regulation | Widely used for weed control in various crops. | unishivaji.ac.in |

| Substituted phenoxyacetic acids and esters | Weed growth inhibition, Root growth promotion | Activity is dependent on the specific substituents on the phenoxy ring. | chula.ac.th |

| Phenoxyacetic acid | Plant Growth Retardant | Identified as a metabolite with plant growth retarding roles. | nih.gov |

| Phenoxyacetic acid herbicides | Synthetic Auxins | Transported by PIN-FORMED auxin transporters to exert their effect. | au.dk |

Antiulcerogenic and Anticonvulsant Activities of Phenoxyacetate Analogues

Analogues of ethyl phenoxyacetate have demonstrated notable potential in the fields of antiulcerogenic and anticonvulsant research. iucr.orgresearchgate.netiucr.org The core phenoxyacetate structure serves as a versatile scaffold for developing compounds with these specific pharmacological activities.

In the realm of anticonvulsant activity, a number of phenoxyacetyl derivatives have been synthesized and evaluated. nih.gov Studies have shown that the nature of the amide moiety in these derivatives plays a crucial role in their efficacy. For example, derivatives containing an aminoalkanol substituent often exhibit beneficial anticonvulsant properties in preclinical models like the maximal electroshock (MES) test. nih.gov While the amine moiety appears to be generally preferred for anticonvulsant activity, corresponding amide derivatives have also shown notable pharmacological profiles with potentially lower neurotoxicity. nih.gov

Regarding antiulcerogenic activity, phenoxyacetate analogues have been identified as a promising class of compounds. iucr.orgiucr.org The development of potent antagonists for gastrin/cholecystokinin-B (CCK-B) receptors, which are involved in gastric acid secretion, has been a focus of research. nih.gov By modifying the structure of lead compounds, researchers have synthesized phenoxyacetic acid derivatives with high affinity for human gastrin receptors and potent inhibitory effects on gastric acid secretion in animal models. nih.gov

| Derivative Class | Pharmacological Activity | Key Findings | Reference |

|---|---|---|---|

| Ethyl phenoxyacetate analogues | Antiulcerogenic, Anticonvulsant | Showed very good activity in both areas. | iucr.orgresearchgate.netiucr.org |

| Phenoxyacetyl derivatives of amines | Anticonvulsant | Aminoalkanol substituent is beneficial for activity; amides may have lower neurotoxicity. | nih.gov |

| Phenoxyacetic acid derivatives (gastrin/CCK-B antagonists) | Antiulcerogenic (gastric acid inhibition) | Exhibited high affinity for human gastrin receptors and potent inhibition of acid secretion. | nih.gov |

Potential in Medicinal Chemistry Lead Compound Development

The phenoxyacetic acid framework, including this compound, represents a valuable scaffold for the development of lead compounds in medicinal chemistry. researchgate.netjetir.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The structural versatility of phenoxyacetates allows for systematic modifications to optimize their biological activity and physicochemical properties.

The stability of the phenoxyacetate moiety under various reaction conditions makes it a robust starting point for the synthesis of more complex molecules. iucr.org This stability allows for numerous transformations on the aryl system without affecting the core side chain, facilitating the creation of diverse chemical libraries for drug discovery. iucr.org For example, Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate has been highlighted for its potential in medicinal chemistry, with its substituents likely enhancing its stability in biological systems.

The broad spectrum of biological activities associated with phenoxyacetic acid derivatives, including antimicrobial, anti-inflammatory, anticancer, and plant growth regulatory properties, underscores their importance as lead structures. iucr.orgresearchgate.netresearchgate.net Specific derivatives, such as ethyl 2-(4-benzoyl-2-methylphenoxy)acetate, have been explicitly identified as lead compounds in research. molaid.com The ability to modulate the electronic and steric properties of the molecule through substitution on the aromatic ring provides a clear path for structure-activity relationship (SAR) studies, which are fundamental to modern drug design.

| Compound/Derivative Class | Significance in Medicinal Chemistry | Key Attributes | Reference |

|---|---|---|---|

| Phenoxyacetic acid analogues | Important starting point for drug discovery | Versatile scaffold for synthesizing new therapeutic agents. | researchgate.net |

| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | Compound of interest for biological activities | Substituents enhance in vivo stability, making it a robust scaffold. | |

| Phenoxyacetate moiety | Robust and stable chemical entity | Allows for diverse chemical modifications on the aryl ring. | iucr.org |

| Ethyl 2-(4-benzoyl-2-methylphenoxy)acetate | Identified as a lead compound | A specific example of a phenoxyacetate derivative used in lead development. | molaid.com |

Mechanistic Investigations of Biological Interactions for Ethyl 2 Methylphenoxy Acetate

Enzyme System Influences and Inhibition Studies

The interaction of Ethyl (2-methylphenoxy)acetate and its structural analogs with various enzyme systems has been a subject of scientific investigation. The core structure, a phenoxyacetate (B1228835) derivative, can be hydrolyzed in vivo to its active phenoxyacetic acid form, which then interacts with biological targets like enzymes. Modifications to the phenyl ring, such as the addition of methyl or halogen groups, can significantly influence the compound's binding affinity and selectivity for these enzymatic targets.

Research into related phenoxyacetate compounds has revealed inhibitory activity against several key enzymes. For instance, derivatives have been developed as potential inhibitors of enzymes such as acetylcholinesterase and cytochrome P450. Molecular docking studies have also been used to model the interactions between the phenoxyacetate structure and protein targets like cyclooxygenase-2 (COX-2).

A specific chalcone (B49325) derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, which shares the ethyl phenoxyacetate backbone, has demonstrated notable enzyme inhibition. This compound was found to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as Glutathione S-transferase (GST). The inhibitory activities were quantified, showing potent effects on these enzymes.

Table 1: Inhibition constants (K_i) for ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate against various enzymes.

Furthermore, a series of N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides, derived from ethyl 2-(2,4-dimethylphenoxy)acetate, were evaluated for their inhibitory activity against the lipoxygenase (LOX) enzyme. Several of these derivatives showed significant inhibition, with IC50 values indicating their potential as enzyme inhibitors. scielo.br

Table 2: Lipoxygenase (LOX) enzyme inhibition data for selected acetohydrazide derivatives of ethyl (2,4-dimethylphenoxy)acetate. scielo.br

Receptor Binding and Signaling Pathway Interactions

This compound and its analogs are recognized as potential receptor modulators. The basic structure can serve as a scaffold for developing molecules that interact with specific biological receptors, thereby influencing cellular signaling pathways.

Radioligand binding assays conducted on a related compound, ethyl 2-(2-methoxyphenoxy)acetate, revealed a moderate binding affinity for serotonin (B10506) receptors. This finding suggests that phenoxyacetate derivatives could have potential applications in modulating serotonergic pathways.

In the realm of plant biology, chemical genetic studies have explored how certain compounds affect plant hormone signaling. This research can provide insights into how external chemical agents interact with biological pathways. For instance, studies on ethylene (B1197577) signaling in Arabidopsis aim to understand the regulatory machinery of this plant hormone and its crosstalk with other signals, such as auxin. researchgate.net Such investigations into chemical compounds that disrupt or modify these pathways can help identify their molecular targets and mechanisms of action. researchgate.net

Effects on Cellular Processes and Gene Expression

The influence of phenoxyacetate derivatives extends to fundamental cellular processes and the regulation of gene expression. These compounds have been investigated for their potential to modulate inflammatory responses and for their effects on cell viability and proliferation, particularly in the context of antimicrobial and anticancer research.

A structurally related herbicide, methyl(4-chloro-2-methylphenoxy)acetate (MCPA-ME), was studied for its effect on the transcriptome of the yeast Saccharomyces cerevisiae. researchgate.net Exposure to this compound led to significant changes in gene expression, with a notable number of genes being either up- or downregulated. researchgate.net These transcriptomic shifts indicate an interaction with cellular pathways that could be related to stress responses or metabolic adjustments. researchgate.net

Studies on derivatives have also pointed towards anti-inflammatory properties, suggesting they may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways. The ability of these compounds to penetrate cell membranes allows them to interact with intracellular targets and influence cellular signaling related to inflammation and cell growth.

Impact on Microbial Metabolism (e.g., Yeast Secondary Metabolism)

The effects of phenoxyacetic acid derivatives on microbial life, particularly on the metabolism of yeast, have been documented. These interactions are relevant for understanding both the compound's antifungal potential and its impact on fermentation processes.

Exposure of Saccharomyces cerevisiae to methyl(4-chloro-2-methylphenoxy)acetate (MCPA-ME) has been shown to alter the expression of numerous genes. researchgate.net These genetic alterations can lead to changes in the yeast's secondary metabolism. researchgate.net Specifically, alterations in amino acid biosynthesis pathways have been observed. researchgate.net Since amino acids are precursors to important flavor and aroma compounds like higher alcohols and ethyl acetates, such changes can significantly impact the metabolic output of the yeast. researchgate.net

Fungicides, in general, can modify the expression of yeast genes that are crucial for the formation of volatile compounds. researchgate.net The study of how specific chemicals alter the transcriptome and proteome of yeast provides a deeper understanding of the molecular mechanisms involved in the yeast's response to chemical stressors. researchgate.net This can involve changes in pathways like ergosterol (B1671047) biosynthesis, which can affect the yeast's cell membrane and, consequently, the production of medium-chain fatty acids and ethyl esters.

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations of Ethyl 2 Methylphenoxy Acetate

Hydrolytic Degradation in Aquatic Environments

The primary degradation pathway for Ethyl (2-methylphenoxy)acetate in aquatic environments is hydrolysis, a chemical process where the ester linkage is cleaved by water, converting the compound into its corresponding acid form, MCPA (4-chloro-2-methylphenoxyacetic acid), and ethanol (B145695). ontosight.airegulations.gov This transformation is a crucial first step in its environmental breakdown. ontosight.ai

The rate of hydrolysis is significantly influenced by the pH of the water. Studies on similar MCPA esters, such as the 2-ethylhexyl ester (EHE), provide insight into this process. For MCPA-EHE, hydrolysis is rapid under alkaline conditions, with a reported half-life of less than 117 hours at a pH of 9. regulations.gov At a neutral pH of 7, the process is considerably slower, with a half-life of 76 days, and at an acidic pH of 5, no significant hydrolysis was observed in sterile buffer solutions. regulations.govineris.fr However, in non-sterile natural water bodies, microbial activity is expected to facilitate degradation across all pH levels. regulations.gov Upon entering the environment, phenoxy acid esters are generally expected to hydrolyze readily to their corresponding acid forms. mdpi.comresearchgate.neteurl-pesticides.eu

Table 1: Hydrolysis Half-life of MCPA 2-Ethylhexyl Ester (EHE) in Sterile Water

| pH | Half-life |

|---|---|

| 5 | No significant hydrolysis observed regulations.govineris.fr |

| 7 | 76 days ineris.fr |

| 9 | < 117 hours (approx. 4.9 days) regulations.govineris.fr |

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of compounds by light. For the parent compound MCPA, photolysis is a notable degradation pathway in water. ineris.fr In sterilized water, the degradation of MCPA due to sunlight action has a half-life of about five weeks. apparentag.com.auorst.edu Other studies report a photolysis half-life for MCPA of 25.4 days. ineris.fr The primary photoproduct resulting from the phototransformation of MCPA is 4-chloro-2-methylphenol. ineris.frresearchgate.netunito.it

The process can be influenced by other substances present in the water. For instance, the presence of dissolved organic matter can inhibit the direct photolysis of MCPA by competing for light absorption. unito.it Conversely, photocatalysts like titanium dioxide (TiO2) can accelerate the degradation, which proceeds through the formation of radical intermediates. scispace.com It has been noted in laboratory studies that the intermediates formed during the direct photolysis of MCPA may be more toxic than the parent compound itself. unito.it

Soil Degradation and Persistence

Once in the soil, this compound and its primary hydrolytic product, MCPA, are subject to microbial degradation. MCPA is generally considered to have low persistence in soil, with microorganisms rapidly breaking it down. apparentag.com.auorst.edu The field half-life for MCPA is typically reported to be between 14 days and one month. apparentag.com.auorst.edu However, persistence can be longer, up to four months, under conditions of acidic pH and low temperatures. pan.pl

Table 2: Soil Degradation Half-life of MCPA

| Condition | Half-life | Source(s) |

|---|---|---|

| General Field Conditions | 14 days to 1 month | apparentag.com.au, orst.edu |

| Acidic pH, Low Temperature | 1 to 4 months | pan.pl |

| Laboratory (Clay Loam, Heavy Clay, Sandy Loam) | ~13 days | researchgate.net |

Transformation Products and Metabolite Formation (e.g., MCPA acid)

The transformation of this compound in the environment leads to the formation of several products. The initial and most significant transformation is the hydrolysis of the ester to MCPA acid. ontosight.airegulations.gov

Further degradation of MCPA, primarily through microbial action and photolysis, yields other metabolites. The most commonly identified degradation product is 4-chloro-2-methylphenol, which is formed through both photolytic and microbial pathways. ineris.frorst.eduresearchgate.net In plants, 2-methyl-4-chlorophenol is also a major metabolite. orst.edu Other microbially-derived metabolites identified include 5-chloro-o-cresol, 4-chloro-2-methyl-5-hydroxyphenoxyacetic acid, and α-methyl-γ-carboxymethylene-Δα-butenolide. nih.govsmolecule.com Under certain photolytic conditions in the presence of nitrite, the formation of 4-chloro-2-methyl-6-nitrophenol (B157164) has been observed; this particular transformation product has been noted for its potential to interact with DNA. researchgate.netnih.gov

Table 3: Key Transformation Products of this compound and MCPA

| Transformation Product | Formation Pathway(s) | Source(s) |

|---|---|---|

| MCPA acid | Hydrolysis | ontosight.ai, regulations.gov |

| 4-chloro-2-methylphenol | Photolysis, Microbial Degradation | orst.edu, researchgate.net, ineris.fr |

| 5-chloro-o-cresol | Microbial Degradation | nih.gov, smolecule.com |

| 4-chloro-2-methyl-5-hydroxyphenoxyacetic acid | Microbial Degradation | smolecule.com |

| 4-chloro-2-methyl-6-nitrophenol | Photolysis (with nitrite) | researchgate.net, nih.gov |

Bioaccumulation Potential of Phenoxyacetate (B1228835) Derivatives

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow or logP), which measures its lipophilicity (fat-solubility). researchgate.netumweltbundesamt.de Substances with a high log Kow value are more likely to accumulate in fatty tissues.

For phenoxyacetate derivatives, the potential for bioaccumulation is generally considered low. researchgate.net The calculated XLogP3 value for this compound is 2.4, and for similar compounds like allyl phenoxyacetate, the log Kow is between 2.33 and 2.80. industrialchemicals.gov.aunih.gov These values are below the screening threshold of 3.5 or 4.5 that often triggers concern for bioaccumulation potential. umweltbundesamt.de While bioaccumulation is a general concern for pesticides, the data for phenoxyacetates suggest a low potential for this class of compounds. ontosight.airesearchgate.net

Ecotoxicological Impact Assessments of Pesticide Transformation Products

Assessing the ecotoxicological impact of pesticides must also include their transformation products, as these can sometimes be as or more toxic than the original compound. researchgate.netnih.gov While many transformation products are less toxic than their parent compounds, a notable portion (around 30%) may exhibit similar or greater toxicity. researchgate.net Some persistent and toxic transformation products can pose a long-term risk to aquatic ecosystems. nih.gov Studies on chlorophenoxy herbicides have found that their transformation products can display higher inhibitory activity on certain enzymes, like acetylcholinesterase, compared to the parent herbicides. nih.gov Furthermore, intermediates from the direct photolysis of MCPA have been found to be more toxic than MCPA itself. unito.it This highlights the necessity of evaluating the risks associated with the entire degradation pathway of a pesticide, not just the parent active ingredient. rsc.org

The toxicity of this compound and its transformation products to aquatic life is a key consideration. The ester form can exhibit different toxicity compared to the acid form. For instance, the ethylhexyl ester of MCPA (MCPA-EHE) is one to two orders of magnitude more toxic to aquatic plants than the acid and salt forms of MCPA. regulations.gov This is hypothesized to be due to the ester's greater ability to be taken up through cell membranes. regulations.gov

The primary degradation product, MCPA acid, is considered slightly to moderately toxic to aquatic organisms. apparentag.com.auorst.edu Standard acute toxicity tests have established 96-hour LC50 (lethal concentration for 50% of the test population) values for MCPA ranging from 50 to 560 mg/L for rainbow trout and >135 mg/L for bluegill sunfish. apparentag.com.au For the freshwater invertebrate Daphnia magna, the 48-hour LC50 is reported as >190 mg/L. apparentag.com.au Studies on various chlorophenoxyacetate derivatives have also been conducted on the luminescent bacteria Vibrio fischeri, showing a range of toxicities depending on the specific chemical structure. researchgate.net

Table 4: Acute Ecotoxicity of MCPA to Aquatic Organisms

| Organism | Test Duration | Endpoint (LC50/EC50) | Source(s) |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 50 - 560 mg/L | apparentag.com.au |

| Bluegill Sunfish (Lepomis macrochirus) | 96 hours | > 135 mg/L | apparentag.com.au |

| Water Flea (Daphnia magna) | 48 hours | > 190 mg/L | apparentag.com.au |

Terrestrial Organism Responses

Following a comprehensive review of publicly available scientific literature and ecotoxicological databases, no specific studies detailing the responses of terrestrial organisms to this compound were identified. Research focusing on the direct impact of this particular chemical compound on soil fauna, such as earthworms, and soil microflora, including bacteria and fungi, appears to be unavailable in published sources. Similarly, data on the phytotoxicity of this compound to terrestrial plants are not present in the accessible literature.

While this compound is known to be an intermediate in the synthesis of agrochemicals, specific toxicity data for the compound itself concerning non-target terrestrial organisms has not been reported. ontosight.ai

Ecotoxicological assessments are available for structurally related compounds, such as the phenoxy herbicides MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid). researchgate.netnih.govepa.gov These studies reveal that phenoxyacetic acid derivatives can exhibit varying degrees of toxicity to soil organisms and plants. nih.govmdpi.com However, due to differences in chemical structure—specifically the absence of the chloro-substituent on the phenyl ring in this compound—direct extrapolation of these findings is not scientifically valid without specific read-across studies. Regulatory guidance on terrestrial ecotoxicology emphasizes the need to assess metabolites and transformation products, but specific assessments for this compound were not found. europa.eu

Standardized testing protocols exist for evaluating the effects of chemicals on terrestrial organisms, including acute and reproduction tests for earthworms (e.g., OECD 207, OECD 222), and tests for effects on soil microorganisms and plant growth. mdpi.comsmithers.com However, no records indicate that this compound has been subjected to this battery of tests.

Data Tables

Due to the absence of research findings on the effects of this compound on terrestrial organisms, no data tables can be generated.

Advanced Spectroscopic and Analytical Methodologies for Ethyl 2 Methylphenoxy Acetate

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenoxyacetic acid derivatives like Ethyl (2-methylphenoxy)acetate. Its high resolution and sensitivity make it ideal for analyzing complex mixtures.

The development of a robust HPLC method for this compound involves optimizing several parameters to achieve efficient separation from potential impurities or other components in a sample matrix. A common approach is reversed-phase HPLC, which is well-suited for moderately polar compounds.

Key considerations for method development include the selection of an appropriate stationary phase, typically a C18 column, and the optimization of the mobile phase composition. pan.olsztyn.pl A gradient elution is often employed to ensure the effective separation of compounds with varying polarities. nih.gov For phenoxy acid herbicides and their esters, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a pH modifier like formic or phosphoric acid to improve peak shape and retention, is commonly used. sielc.comnih.gov The flow rate is typically set around 1 mL/min. nih.gov

Quantification is achieved by creating a calibration curve using standard solutions of this compound at known concentrations. The peak area of the analyte in a sample is then compared to this curve to determine its concentration.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | DAD or PDA at a specified wavelength (e.g., 275 nm) |

| Injection Volume | 10-20 µL |

Diode Array Detection (DAD) or Photodiode Array (PDA) detection is frequently coupled with HPLC for the analysis of aromatic compounds like this compound. tandfonline.com These detectors provide spectral information across a range of wavelengths simultaneously, which aids in both the identification and quantification of the analyte. tandfonline.com The UV spectrum of the eluting peak can be compared with that of a known standard for confirmation of identity. tandfonline.com For phenoxyacid herbicides, detection is often carried out at a wavelength around 275 nm. helixchrom.com The ability to monitor multiple wavelengths allows for the simultaneous determination of various compounds in a single run and helps in assessing peak purity. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.gov For compounds like this compound, GC-MS can provide definitive identification based on both retention time and mass spectrum. jmaterenvironsci.com

The analysis typically involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. jmaterenvironsci.com The column temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. jmaterenvironsci.com For the analysis of ethyl acetate (B1210297) fractions, the injector temperature is often set around 250°C, with the ion source of the mass spectrometer at approximately 200-230°C. ujpronline.comscispace.com The mass spectrometer then ionizes the separated components, and the resulting fragmentation pattern serves as a molecular fingerprint for identification by comparison with spectral libraries. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., SH-Rxi-5Sil MS, 30 m) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Program | Initial temp. ~80°C, ramped to ~300°C |

| Injector Temperature | 250-300°C |

| MS Ion Source Temp. | ~200-230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

Other Chromatographic Techniques (e.g., TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative analysis of this compound. It is often used to monitor the progress of a chemical reaction or to get a preliminary assessment of the purity of a sample.

In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica gel. The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. For a compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate would be appropriate. ipp.gov.ua The separated spots can be visualized under UV light if the compound is UV-active, or by using a staining agent.

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), the methyl group on the aromatic ring (a singlet), and the aromatic protons (multiplets). nih.gov The ¹³C NMR spectrum would similarly display distinct peaks for each unique carbon atom in the molecule. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1735-1750 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations and absorptions associated with the aromatic ring. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb UV light. Ethyl acetate itself has a UV maximum at around 210 nm and a cutoff beyond 250 nm. The presence of the substituted phenoxy group would likely result in absorption bands in the UV region, which can be useful for quantitative analysis using HPLC with a UV detector.

Sample Preparation and Extraction Methods (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Effective sample preparation is crucial for accurate and reliable analytical results, especially when analyzing samples from complex matrices like soil or water.

Solid-Phase Extraction (SPE) : SPE is a widely used technique for the pre-concentration and cleanup of samples. obrnutafaza.hr For the extraction of phenoxy acid herbicides and their esters from aqueous samples, cartridges packed with a polymeric sorbent like divinylbenzene are often used. obrnutafaza.hr The general procedure involves conditioning the cartridge with a solvent like methanol, loading the acidified sample, washing away interferences, and finally eluting the analyte with a suitable organic solvent such as acetonitrile or ethyl acetate. obrnutafaza.hrbohrium.com

Liquid-Liquid Extraction (LLE) : LLE is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mnstate.edu To extract phenoxyacetic acids and their esters from water, the sample is first acidified to ensure the compounds are in their less polar, protonated form. mnstate.edu An organic solvent like diethyl ether or ethyl acetate is then used to extract the analytes from the aqueous phase. mnstate.edunih.gov The organic layer is then separated, dried, and concentrated before analysis.

Computational Chemistry and Molecular Modeling Studies of Ethyl 2 Methylphenoxy Acetate

Quantum Mechanical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Methods like Ab Initio and Density Functional Theory (DFT) are frequently employed for this purpose.

DFT has become a standard method for studying phenoxyacetic acid derivatives due to its balance of computational cost and accuracy. researchgate.netscienceacademique.com For instance, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can be used to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules similar to Ethyl (2-methylphenoxy)acetate. tandfonline.comnih.gov In a study on (2-methylphenoxy)acetic acid, the parent acid of the ethyl ester, DFT was used to investigate the structure of its dimer, formed through hydrogen bonding, and to calculate the interaction energy. researchgate.net Such calculations can elucidate the stable conformations and intermolecular forces that govern the compound's behavior in different environments. researchgate.net The assignments of vibrational spectra (FT-IR and FT-Raman) are often aided by QM calculations, which can predict the vibrational modes of the molecule. researchgate.net

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides a detailed electronic description, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the conformational dynamics and macroscopic properties of larger systems over time. These methods rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms.

For a molecule like this compound, a force field would be developed to model its dynamic behavior. The Automated Topology Builder (ATB) is a repository that can facilitate the development of such molecular force fields for use in MD or Monte Carlo simulations. MD simulations can then be used to explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them. These simulations are also employed to calculate bulk properties such as density and viscosity when studying mixtures containing similar ester compounds like ethyl acetate (B1210297). researchgate.net

Prediction of Molecular Conformations and Electronic Properties

A key outcome of QM calculations is the prediction of the most stable three-dimensional structure (conformation) and the electronic properties of a molecule. For phenoxyacetic acid derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com

The electronic properties are described by parameters derived from the molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability. nih.gov For a related chalcone (B49325) derivative containing a phenoxyacetate (B1228835) moiety, DFT calculations were used to obtain the optimized geometry and frontier molecular orbitals (HOMO and LUMO). tandfonline.comnih.gov Similar calculations for this compound would define its reactivity profile.

Table 1: Predicted Electronic Properties of a Representative Phenoxyacetate Derivative (Note: Data is illustrative based on calculations for similar compounds like ethyl-2-(4-aminophenoxy)acetate and may not represent this compound exactly.)

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.6 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.9 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.5 Debye |

Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a molecule might interact with a biological target.

Table 2: Example Docking Results for a Phenoxyacetate Derivative with COX-2 Enzyme (Note: This data is illustrative, based on findings for 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(naphthalen-1-yl)thioureido)ethyl)acetamide, and serves to demonstrate the type of information generated.) mdpi.com

| Parameter | Finding |

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Binding Energy (ΔG) | -10.4 kcal/mol |

| Interacting Residues | Arg 120, Tyr 355 |

| Types of Interactions | Hydrogen bonds |

Computational Approaches for Environmental Fate Prediction

Computational models, particularly Quantitative Structure-Activity Relationships (QSAR), are essential for assessing the environmental fate of chemicals. ecetoc.org QSAR models use a chemical's structure to predict its physicochemical properties and environmental behavior, such as persistence, bioaccumulation, and toxicity. rsc.orgnih.gov

These models are developed by establishing a statistical relationship between a chemical's structural or physicochemical descriptors and an experimental endpoint. ecetoc.org For environmental fate, important predicted endpoints include the octanol-water partition coefficient (LogP), soil adsorption coefficient (Koc), and biodegradation half-life. osti.govresearchgate.net Open-source modeling suites like the OPEn structure-activity/property Relationship App (OPERA) have been developed to provide robust predictions for regulatory purposes. osti.govresearchgate.net These models are built on large, curated datasets and validated according to principles established by the Organisation for Economic Co-operation and Development (OECD). osti.gov Using such computational tools, key environmental parameters for this compound can be estimated, helping to predict its distribution and persistence in various environmental compartments like water, soil, and air.

Table 3: Predicted Environmental Fate Properties of this compound (Note: Values are computed by established QSAR models available in public databases.) nih.gov

| Property | Predicted Value | Description |

| XLogP3 | 2.4 | A measure of lipophilicity, indicating a tendency to partition into organic matter rather than water. |

| Hydrogen Bond Donors | 0 | The number of hydrogen atoms attached to electronegative atoms. |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (O, N) with lone pairs. |

| Polar Surface Area | 35.5 Ų | The surface sum over all polar atoms, influencing membrane permeability. |

Structure Activity Relationship Sar Studies and Derivatization Strategies for Ethyl 2 Methylphenoxy Acetate Analogues

Influence of Substituent Effects on Biological Activity

The biological activity of phenoxyacetic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring. The electronic properties of these substituents can significantly alter the molecule's interaction with its biological target. For instance, the introduction of chloro-substituents into the aromatic ring of phenoxyacetic acid can change the electronic structure and, consequently, its biological activity. The number of substituted chlorine atoms and their positions on the ring are critical determinants of the compound's physicochemical properties, reactivity, and toxicity.

Studies on related phenoxyacetic acids have demonstrated that the presence of a methyl group, as in MCPA (4-chloro-2-methylphenoxyacetic acid), compared to a chlorine atom at the same position, can influence the degree of biological effects like lipid peroxidation. Generally, an increase in the number of chlorine atoms on the aromatic ring tends to reduce the capacity for lipid peroxidation. For example, 2,4,5-T (with three chlorine atoms) shows a decreased peroxidation ability compared to 2,4-D (with two chlorine atoms) cambridge.org.

The position of substituents also plays a crucial role. Chlorine substitution at the 2-position (ortho) of the phenoxyacetic acid ring has been shown to increase the molecule's reactivity and decrease its hardness more significantly than substitution at the 4-position (para). This increased reactivity in ortho-substituted derivatives is correlated with a decrease in the aromaticity of the ring system cambridge.org. The electronic charge distribution in the aromatic ring of MCPA is comparable to that of 2,4-D, indicating that the methyl group at the 2-position and a chlorine atom at the same position have similar electronic influences in this context cambridge.org.

Interactive Table: Influence of Ring Substituents on Phenoxyacetic Acid Properties

| Compound Name | Substituents | Key Finding on Biological/Chemical Property |

| Phenoxyacetic acid | None | Serves as the parent compound for comparison of substituent effects. cambridge.org |

| 2-Chlorophenoxyacetic acid (2-CPA) | 2-Chloro | Increases reactivity and decreases hardness compared to the parent compound. cambridge.org |

| 4-Chlorophenoxyacetic acid (4-CPA) | 4-Chloro | Has a smaller impact on the destabilization of the π-electron system than ortho substitution. cambridge.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichloro | Exhibits a high degree of lipid peroxidation. cambridge.org |

| MCPA | 4-Chloro, 2-Methyl | Shows a lower degree of lipid peroxidation compared to 2,4-D. cambridge.org |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-Trichloro | Demonstrates reduced ability to peroxidize lipids compared to 2,4-D. cambridge.org |

Modifications of the Ethyl Ester Moiety